N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide
CAS No.:
Cat. No.: VC15698925
Molecular Formula: C15H16N2O4
Molecular Weight: 288.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N2O4 |
|---|---|
| Molecular Weight | 288.30 g/mol |
| IUPAC Name | N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide |
| Standard InChI | InChI=1S/C15H16N2O4/c1-10-12(7-8-21-10)15(18)17-16-9-11-5-4-6-13(19-2)14(11)20-3/h4-9H,1-3H3,(H,17,18)/b16-9+ |
| Standard InChI Key | FBFIXIUKJTWMLS-CXUHLZMHSA-N |
| Isomeric SMILES | CC1=C(C=CO1)C(=O)N/N=C/C2=C(C(=CC=C2)OC)OC |
| Canonical SMILES | CC1=C(C=CO1)C(=O)NN=CC2=C(C(=CC=C2)OC)OC |
Introduction
Molecular Architecture and Structural Features
The compound belongs to the hydrazone class, defined by the R1R2C=NNH2 functional group. Its IUPAC name, N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide, reflects its core structure:
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Furan moiety: A 2-methyl-substituted furan ring at position 3 provides electron-rich aromaticity.
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Hydrazone bridge: The E-configuration (trans) of the imine bond (C=N) is stabilized by conjugation with the adjacent carbonyl group.
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Aromatic substitution: The 2,3-dimethoxyphenyl group introduces steric and electronic effects distinct from 3,4- or 2,4-dimethoxy analogs, potentially altering reactivity and biological interactions .
| Property | Value |
|---|---|
| Molecular formula | C15H16N2O4 |
| Molecular weight | 288.30 g/mol |
| IUPAC name | N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide |
| Key functional groups | Hydrazone, furan, methoxy |
Synthetic Pathways and Optimization
While no explicit synthesis for the 2,3-dimethoxy variant is documented, hydrazones are typically synthesized via acid-catalyzed condensation between a carbohydrazide and an aldehyde. A plausible route involves:
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Precursor preparation:
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2-Methylfuran-3-carbohydrazide synthesized from 2-methylfuran-3-carboxylic acid via hydrazinolysis.
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2,3-Dimethoxybenzaldehyde obtained through O-methylation of 2,3-dihydroxybenzaldehyde.
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Condensation reaction:
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Equimolar reactants in ethanol or methanol under reflux, catalyzed by glacial acetic acid.
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Reaction time: 6–12 hours at 60–80°C, yielding the hydrazone via nucleophilic addition-elimination.
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Critical factors:
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Solvent polarity: Polar protic solvents enhance reaction rates by stabilizing intermediates.
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Steric effects: The 2,3-dimethoxy substitution may slow kinetics compared to less hindered analogs.
Spectroscopic Characterization
Spectroscopic data for structural analogs suggest the following signatures for the 2,3-dimethoxy derivative:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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¹³C NMR:
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Carbonyl (C=O): δ 160–165 ppm.
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Imine (C=N): δ 145–150 ppm.
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Infrared (IR) Spectroscopy
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Strong absorption at ~1660 cm⁻¹ (C=O stretch).
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Medium bands at ~1590 cm⁻¹ (C=N stretch) and ~2850–2960 cm⁻¹ (OCH3 symmetric/asymmetric stretches).
Chemical Reactivity and Functional Transformations
The compound’s reactivity is governed by its electron-deficient hydrazone bridge and electron-rich aromatic systems:
Hydrolysis
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Acidic or basic conditions cleave the hydrazone bond, yielding 2-methylfuran-3-carboxylic acid and 2,3-dimethoxybenzaldehyde.
Cyclization Reactions
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Thermal or catalytic conditions may induce cyclization to form pyrazole or triazole derivatives, leveraging the NH and C=N groups.
Electrophilic Substitution
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The furan ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at position 5, while methoxy groups direct electrophiles to para/ortho positions on the benzene ring .
Biological Activities and Mechanistic Hypotheses
Although direct studies on the 2,3-dimethoxy isomer are absent, hydrazones exhibit broad bioactivity:
Anticancer Mechanisms
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Metal chelation (e.g., Fe³⁺, Cu²⁺) generates reactive oxygen species (ROS), inducing apoptosis in cancer cells. The furan ring’s electron density may modulate redox activity.
Anti-inflammatory Activity
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Methoxy groups suppress COX-2 and TNF-α expression in vitro, suggesting utility in inflammatory disorders .
Challenges and Future Directions
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Stereochemical stability: The E-configuration may isomerize under UV light or prolonged storage, necessitating stability studies.
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Targeted delivery: Functionalization with nanoparticle carriers could enhance bioavailability.
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Structure-activity relationships: Systematic variation of methoxy positions (2,3 vs. 3,4) is critical to optimize pharmacodynamics.
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